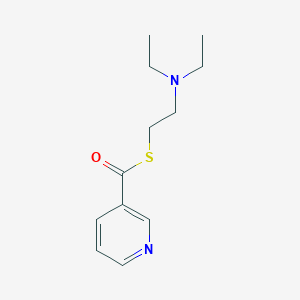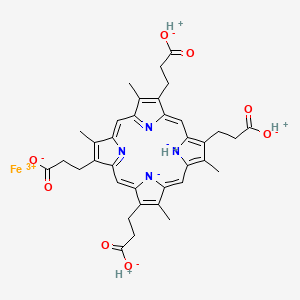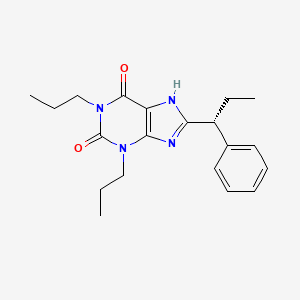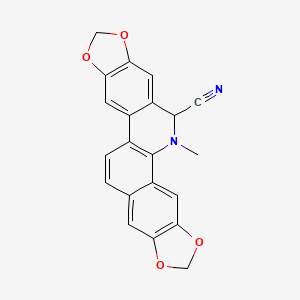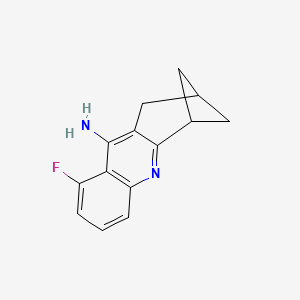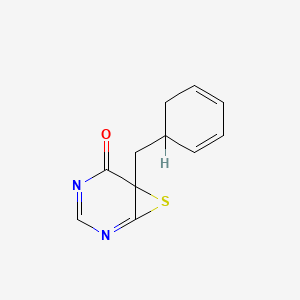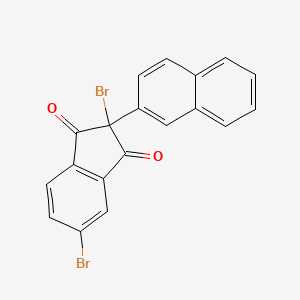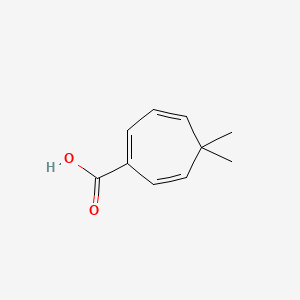
Thujic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thujic acid is a natural product found in Platycladus orientalis, Thuja plicata, and Calocedrus formosana with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
Thujic acid, extracted from western red cedar heartwood, shows significant antifungal properties. It effectively inhibits the germination of basidiospores from various fungi, which is crucial for preventing wood decay in above-ground applications (Stirling, Kus, & Uzunovic, 2016). Additionally, compounds including thujic acid distilled from Western Red Cedar have been shown to possess antibacterial and antifungal activities, with potential applications in creating antibacterial and antifungal paper fibers (Murate et al., 2013).
Anti-Inflammatory and Analgesic Effects
Thujic acid derivatives, found in plants like Thuja occidentalis, have been studied for their anti-inflammatory properties. In one study, a labdane diterpenoid isolated from Thuja orientalis showed significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators (Kim et al., 2013). Another study on Thuja orientalis highlighted the anti-inflammatory and analgesic potential of its aqueous methanolic extract in albino rats, suggesting its use in treating pain and inflammation (Tanveer et al., 2015).
Antioxidant and Antiproliferative Properties
Research indicates that thujone, a component related to thujic acid, has antioxidant and antiproliferative potential. A study found that thujone isolated from plants demonstrated significant antioxidant activity and had an inhibitory effect on cancer cell lines (Srinivasan et al., 2020).
Applications in Phytotherapy and Traditional Medicine
Thujic acid and its derivatives are used in traditional medicine for various treatments. Thuja occidentalis, containing thujic acid, is used in homeopathy and evidence-based phytotherapy for treating liver diseases, bronchitis, psoriasis, and other conditions (Naser et al., 2005).
Biosorption and Environmental Applications
Thuja occidentalis cone powder has been evaluated for its biosorption potential, particularly in removing dyes from solutions, indicating its environmental application potential (Akar et al., 2013).
Potential in Cancer Treatment
A study on Thuja occidentalis extract showed its effect in inhibiting lung metastasis in mice, suggesting its potential in cancer treatment (Sunila & Kuttan, 2006). Another research demonstrated the anti-cancer potentials of a thujone-rich fraction of Thuja occidentalis, particularly against the malignant melanoma cell line A375 (Biswas et al., 2011).
Eigenschaften
CAS-Nummer |
499-89-8 |
|---|---|
Produktname |
Thujic acid |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
5,5-dimethylcyclohepta-1,3,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C10H12O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h3-7H,1-2H3,(H,11,12) |
InChI-Schlüssel |
JHHXPQAUADQJBQ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC=C(C=C1)C(=O)O)C |
Kanonische SMILES |
CC1(C=CC=C(C=C1)C(=O)O)C |
melting_point |
88.5 °C |
Andere CAS-Nummern |
499-89-8 |
Synonyme |
thujic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







